ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE
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Overview
Description
ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE is a complex organic compound that features a unique structure incorporating an oxadiazole ring, an amino group, and a toluene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions or as a probe in molecular biology studies.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups can form hydrogen bonds and other interactions with proteins or nucleic acids, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that other similar compounds may not, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(4-methylphenyl)carbonimidoyl]amino]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-3-21-11(20)8-22-19-14(12-13(15)18-23-17-12)16-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEFLZIOSCMJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CONC(=NC1=CC=C(C=C1)C)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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